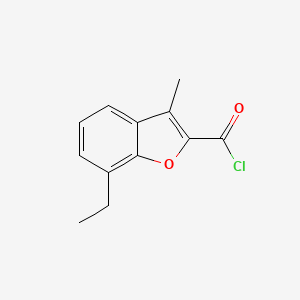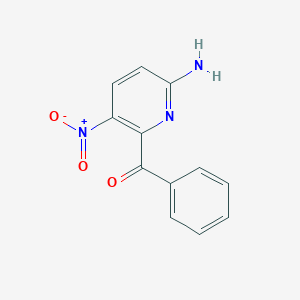
(6-Amino-3-nitropyridin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-3-nitropyridin-2-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with amino and nitro groups, along with a phenyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3-nitropyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 3-position. This is followed by the substitution of the chlorine atom with an amino group using an amination reaction. The final step involves the Friedel-Crafts acylation of the resulting 6-amino-3-nitropyridine with benzoyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to introduce different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Reduction of the nitro group yields (6-Amino-3-aminopyridin-2-yl)(phenyl)methanone.
- Substitution reactions can produce various acylated or alkylated derivatives.
- Oxidation can lead to the formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
(6-Amino-3-nitropyridin-2-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be employed in the study of enzyme inhibition or as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6-Amino-3-nitropyridin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary, but typically include modulation of biochemical processes at the molecular level.
Comparación Con Compuestos Similares
- (6-Amino-3-nitropyridin-2-yl)(phenyl)methanone shares structural similarities with other pyridine derivatives such as (6-Amino-3-nitropyridin-2-yl)(phenyl)methanol and (6-Amino-3-nitropyridin-2-yl)(phenyl)methane.
Uniqueness:
- The presence of both amino and nitro groups on the pyridine ring, along with the phenylmethanone moiety, imparts unique chemical reactivity and potential biological activity to this compound. This combination of functional groups is less common in other similar compounds, making it a valuable scaffold for further chemical modifications and applications.
Propiedades
Número CAS |
57059-51-5 |
|---|---|
Fórmula molecular |
C12H9N3O3 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
(6-amino-3-nitropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9N3O3/c13-10-7-6-9(15(17)18)11(14-10)12(16)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clave InChI |
XKSSANWPTUFBLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


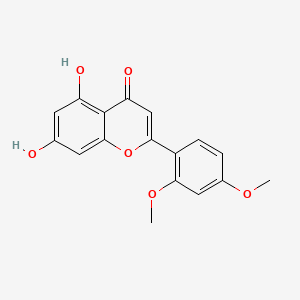
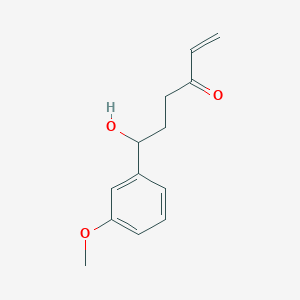

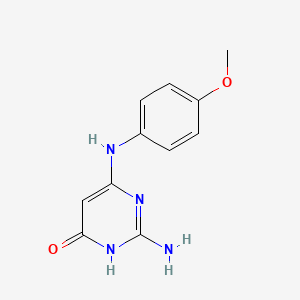

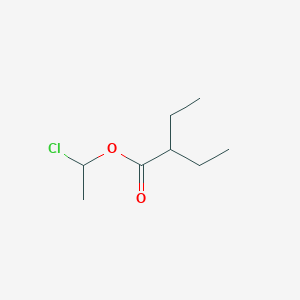
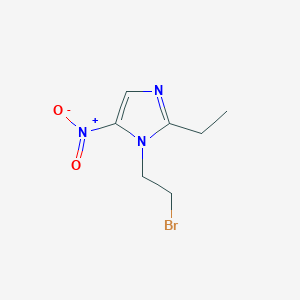

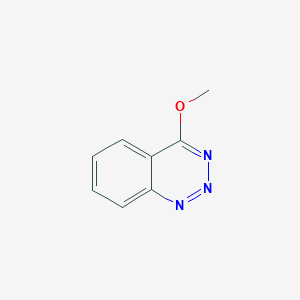
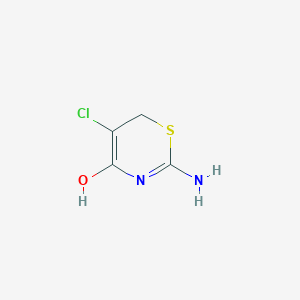
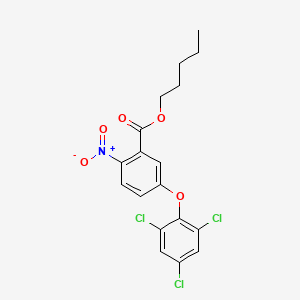
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
